methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoro-1H-indole-5-carboxylate
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Overview
Description
Methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoro-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds widely recognized for their presence in natural products and pharmaceuticals. This particular compound features a tert-butyl(dimethyl)silyl group, which is often used as a protecting group in organic synthesis, and a fluorine atom, which can influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoro-1H-indole-5-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Protection with tert-Butyl(dimethyl)silyl Group: The hydroxyl group is protected using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Formation of N-oxide or carboxylic acid derivatives
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted indoles with different functional groups
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, indole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. The presence of the fluorine atom can enhance binding affinity and selectivity towards biological targets.
Medicine
Pharmaceutical research explores indole derivatives for their anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoro-1H-indole-5-carboxylate may offer unique interactions with biological targets, leading to potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoro-1H-indole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity by forming strong hydrogen bonds or van der Waals interactions. The tert-butyl(dimethyl)silyl group can protect reactive sites during biochemical interactions, allowing for selective reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate: Lacks the fluorine atom, which may reduce its reactivity and biological activity.
Methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-chloro-1H-indole-5-carboxylate: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and interactions.
Methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-bromo-1H-indole-5-carboxylate: Contains a bromine atom, which is larger and more reactive than fluorine.
Uniqueness
The presence of the fluorine atom in methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoro-1H-indole-5-carboxylate makes it unique among similar compounds. Fluorine’s small size and high electronegativity can significantly influence the compound’s reactivity, stability, and biological activity.
Properties
IUPAC Name |
methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoro-1H-indole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3Si/c1-17(2,3)23(5,6)22-10-12-7-11-8-13(16(20)21-4)14(18)9-15(11)19-12/h7-9,19H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFIQMLBIBOQKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=CC(=C(C=C2N1)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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